1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride
Overview
Description
1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C10H22ClN3. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride can be synthesized through several methods. One common method involves the reaction of 4-Methylpiperidine with Piperazine, followed by treatment with hydrochloric acid to obtain the trihydrochloride salt . Another synthesis route includes reacting 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: A closely related compound with similar structural features.
1-[(1-Methylpiperidin-4-yl)methyl]piperazine: Another similar compound used in various synthetic applications.
Uniqueness
1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical. Additionally, its specific structural configuration allows for versatile reactivity in chemical synthesis and biological studies .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13;;;/h10-11H,2-9H2,1H3;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOOUAUKYVQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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